2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride
Description
Introduction and Chemical Identity
Historical Context of Benzimidazole Derivatives
The development of benzimidazole derivatives traces its origins to the early 1940s when researchers first recognized the potential of these heterocyclic systems in biological applications. The foundational work began in 1944 when Woolley hypothesized that benzimidazoles exhibited purine-like structural characteristics, leading to the first investigations into their biological activities. This initial speculation proved remarkably prescient, as subsequent research revealed the profound importance of benzimidazole structures in natural biological systems.
A pivotal moment in benzimidazole history occurred when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, with some derivatives demonstrating vitamin B12-like activity. This discovery, made during research on vitamin B12 in the late 1940s, established the benzimidazole nucleus as a stable platform for drug development. The benzimidazole core structure was found to be particularly significant in coordination chemistry, with the most prominent complex featuring N-ribosyl-dimethylbenzimidazole as found in vitamin B12.
The pharmaceutical industry quickly recognized the potential of benzimidazole derivatives. In 1950, CIBA pharmaceutical company (now Novartis) discovered benzimidazole derivative opioid agonists, marking the beginning of systematic pharmaceutical development in this chemical space. Throughout the following decades, numerous therapeutic applications emerged, including Fort and colleagues' 1960 report on benzimidazole derivatives as proton pump inhibitors, and Burton's 1965 discovery of 2-trifluoro benzimidazoles as potent decouplers of oxidative phosphorylation in mitochondria.
The therapeutic landscape continued to expand with significant milestones including the discovery of mebendazole by Janssen pharmaceutical in Belgium in 1971, albendazole by Robert J. Gyurik and Vassilios J. Theodorides in 1975, and astemizole by Janssen pharmaceutical in 1977. These developments established benzimidazole derivatives as a privileged scaffold for developing molecules with therapeutic potential across diverse clinical conditions.
Nomenclature and Classification
2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride belongs to the broader classification of N-alkylated benzimidazole derivatives, specifically representing a substituted aminobenzimidazole with distinct structural modifications. The compound's systematic nomenclature reflects its complex molecular architecture, incorporating multiple substituent groups that define its chemical and physical properties.
The compound can be classified according to several chemical taxonomy systems. As a heterocyclic aromatic organic compound, it contains the characteristic benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring. The presence of the amino group at the 5-position classifies it as an aminobenzimidazole derivative, while the N-methylation at position 1 and the isopropyl substitution at position 2 further define its structural category.
Within the broader context of benzimidazole derivatives, this compound represents the evolution from simple benzimidazole structures to more complex, multi-substituted derivatives designed for specific applications. The dihydrochloride salt form indicates that the compound exists as a crystalline salt, where two hydrochloride molecules are associated with the organic base, significantly affecting its solubility and stability characteristics.
The International Union of Pure and Applied Chemistry (IUPAC) systematic naming conventions provide the most precise description of this compound's structure, allowing for unambiguous identification within chemical databases and literature. This nomenclature system ensures consistent communication across the global scientific community and facilitates accurate database searches and chemical inventory management.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound exemplifies the sophisticated molecular design principles that govern modern heterocyclic chemistry. The benzimidazole core represents a bicyclic heteroaromatic system where the fusion of benzene and imidazole rings creates a planar, conjugated π-electron system that confers unique chemical reactivity and biological recognition properties.
The strategic placement of substituents in this molecule demonstrates key structure-activity relationship principles observed in benzimidazole chemistry. The isopropyl group at position 2 introduces steric bulk and hydrophobic character, while the methyl group at position 1 eliminates the tautomeric behavior typical of unsubstituted benzimidazoles, fixing the compound in a single tautomeric form. The amino group at position 5 provides hydrogen bonding capability and serves as a potential site for further chemical modification or biological interaction.
Research has demonstrated that the electronic properties of benzimidazole derivatives are significantly influenced by substituent patterns. The electron-donating nature of the amino group at position 5 affects the overall electron density distribution within the aromatic system, potentially influencing both chemical reactivity and biological activity. The combination of alkyl substitution and amino functionality creates a molecule with amphiphilic characteristics, possessing both hydrophobic and hydrophilic regions that may facilitate membrane interactions or receptor binding.
The formation of the dihydrochloride salt represents an important aspect of the compound's solid-state chemistry. The protonation of the benzimidazole nitrogen and the amino group creates a dicationic species that forms ionic interactions with chloride anions, resulting in enhanced water solubility compared to the free base form. This salt formation also influences crystal packing, thermal stability, and handling characteristics of the compound.
Chemical Identification Parameters
The comprehensive chemical identification of this compound relies on multiple standardized identification systems that ensure accurate compound recognition across global databases and research institutions. These identification parameters form the foundation for chemical inventory management, literature searches, and regulatory compliance in pharmaceutical and chemical research.
Table 1: Fundamental Chemical Properties
The molecular formula C11H17Cl2N3 reflects the compound's composition, indicating eleven carbon atoms, seventeen hydrogen atoms, two chlorine atoms, and three nitrogen atoms. This formula accounts for the organic base structure plus two hydrochloride molecules, representing the salt form commonly encountered in research and commercial applications.
CAS Registry Number (1158323-70-6)
The Chemical Abstracts Service registry number 1158323-70-6 serves as the definitive identifier for this compound within the global chemical literature. This unique numerical identifier, assigned by the Chemical Abstracts Service division of the American Chemical Society, ensures unambiguous identification of this specific compound across all scientific databases and publications.
The CAS registry system represents the most comprehensive chemical identification database globally, containing information on millions of chemical substances reported in the scientific literature since 1957. The assignment of CAS number 1158323-70-6 to this particular benzimidazole derivative indicates its recognition as a distinct chemical entity with documented synthesis or research applications.
The CAS registry number facilitates efficient database searches and ensures consistency in chemical identification across different research institutions and commercial suppliers. This standardization becomes particularly important for compounds with complex systematic names, where variations in nomenclature could lead to confusion or misidentification in the literature.
Table 2: Alternative Chemical Identifiers
PubChem Identification (CID 44630884)
The PubChem Compound Identifier (CID) 44630884 represents this compound's unique designation within the National Center for Biotechnology Information's PubChem database. PubChem serves as a comprehensive chemical information resource maintained by the National Institutes of Health, providing access to chemical structures, properties, and biological activity data for millions of compounds.
The PubChem database entry for CID 44630884 contains comprehensive structural and property information, including computed molecular descriptors, chemical synonyms, and related compound relationships. The database maintains both two-dimensional and three-dimensional structural representations, facilitating molecular visualization and computational studies.
The PubChem identifier system enables cross-referencing with other chemical databases and provides access to bioactivity data when available. The compound's presence in PubChem indicates its recognition within the broader chemical research community and provides a standardized platform for data sharing and collaboration among researchers worldwide.
The database entry includes the parent compound identification (CID 6487084 for 1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-amine), demonstrating the relationship between the free base and the dihydrochloride salt form. This hierarchical organization facilitates understanding of related chemical entities and their structural relationships.
Systematic Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple substituents. The systematic name fully describes the molecular structure, enabling chemists to reconstruct the complete chemical structure from the name alone.
The IUPAC name "1-methyl-2-propan-2-ylbenzimidazol-5-amine;dihydrochloride" systematically describes each structural component. The benzimidazol root indicates the core bicyclic structure, while the positional numbers (1, 2, and 5) specify the exact locations of substituents on the ring system. The "propan-2-yl" designation specifically identifies the isopropyl group, distinguishing it from other propyl isomers.
Table 3: Systematic Naming Analysis
| Name Component | Structural Meaning | Chemical Significance |
|---|---|---|
| 1-methyl | Methyl group at position 1 | Eliminates tautomerism, fixes structure |
| 2-propan-2-yl | Isopropyl group at position 2 | Introduces steric bulk and hydrophobicity |
| benzimidazol | Core bicyclic structure | Provides aromatic character and planarity |
| 5-amine | Amino group at position 5 | Adds hydrogen bonding capability |
| dihydrochloride | Two HCl molecules | Forms water-soluble salt |
The naming convention also accommodates alternative systematic approaches, including the benzo[d]imidazole numbering system, where the compound may be designated as "2-Isopropyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride". This alternative nomenclature explicitly indicates the fusion pattern of the benzene and imidazole rings while maintaining the same positional numbering for substituents.
The inclusion of "dihydrochloride" in the systematic name indicates the salt form, specifying that two equivalents of hydrochloric acid are associated with each molecule of the organic base. This designation becomes crucial for accurate molecular weight calculations, solubility predictions, and stoichiometric considerations in synthetic applications.
Properties
IUPAC Name |
1-methyl-2-propan-2-ylbenzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-7(2)11-13-9-6-8(12)4-5-10(9)14(11)3;;/h4-7H,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIMFGUHEXUGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Parent Benzimidazole
The synthesis often begins with the cyclization of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid or aldehyde under acidic conditions. For this compound, the starting material is typically a 4-amino-3-isopropyl-2-methyl aniline or a closely related precursor.
Formation of the Dihydrochloride Salt
The free base (2-isopropyl-1-methyl-1H-benzoimidazol-5-ylamine) is dissolved in a suitable solvent (such as ethanol or water), and an excess of hydrochloric acid gas or concentrated aqueous HCl is bubbled or added to the solution. The dihydrochloride salt precipitates and is collected by filtration, then washed and dried.
Industrial Scale Considerations
In industrial production, the process is optimized for yield and purity using:
- Large-scale reactors with precise temperature and pH control.
- Efficient separation and purification, often involving recrystallization or chromatography.
- Rigorous quality control to ensure batch consistency.
Data Table: Preparation Summary
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization | o-phenylenediamine derivative, formic acid | Benzimidazole core formation | Acidic conditions, moderate heat |
| Amination/Nitration-Reduction | HNO₃/H₂SO₄ (nitration), Fe/HCl (reduction) | Introduce amine at 5-position | Reduction yields 5-amino derivative |
| N-Methylation (if needed) | Methyl iodide, base | Methyl group introduction at N1 | May use dimethyl sulfate as alternative |
| Salt Formation | HCl (gas or aqueous) | Dihydrochloride salt formation | Enhances solubility and stability |
| Purification | Recrystallization, filtration | Remove impurities | Solvent choice critical for purity |
Research Findings and Optimization
- Yield Optimization: Use of high-purity starting materials and careful control of reaction temperature significantly improves yield and reduces by-products.
- Purity Assurance: Recrystallization from ethanol or isopropanol is commonly employed to achieve high purity.
- Safety: Nitration and reduction steps require careful handling due to the use of strong acids and potential for exothermic reactions.
Comparative Analysis with Related Compounds
| Compound Name | Key Differences in Preparation |
|---|---|
| Isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Additional esterification step |
| 1-Methylbenzimidazole | Simpler, omits isopropyl group and amination |
| 2-Methylbenzimidazole | Methylation at different position |
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, including:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, H2O2 | Acidic Medium |
| Reduction | LiAlH4, NaBH4 | Anhydrous Conditions |
| Substitution | Alkyl Halides | Nucleophilic Conditions |
These reactions can yield oxidized derivatives, reduced forms, or substituted analogs with diverse functional groups.
Biology
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Activity : Studies have shown potential effectiveness against specific bacterial strains.
- Antiviral Properties : Investigations into its ability to inhibit viral replication are ongoing.
- Anticancer Effects : Preliminary data suggest possible mechanisms for inducing apoptosis in cancer cells.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of this compound. The compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Research, the compound was tested for its effects on human breast cancer cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Medicine
The therapeutic potential of this compound is being investigated for various diseases:
| Disease Area | Potential Application |
|---|---|
| Cancer | Inducing apoptosis in tumor cells |
| Infectious Diseases | Treatment adjuncts for bacterial infections |
| Viral Infections | Potential antiviral therapies |
Research is ongoing to elucidate the specific mechanisms of action and therapeutic efficacy.
Industry
In industrial applications, this compound is used in the development of new materials and technologies. Its properties make it suitable for:
- Polymer Science : As a catalyst or additive in polymer synthesis.
- Agricultural Chemicals : Potential use in developing agrochemicals due to its biological activity.
Mechanism of Action
The mechanism by which 2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related dihydrochloride salts and benzimidazole derivatives. Key differences lie in molecular architecture, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Insights
Structural Features :
- The target compound’s benzoimidazole core is distinct from Levocetirizine’s piperazine-benzene hybrid structure. Its isopropyl and methyl substituents likely influence steric hindrance and binding affinity compared to Albendazole’s sulfoxide group .
- Dihydrochloride salts universally improve aqueous solubility; this is critical for Levocetirizine’s oral bioavailability and may similarly benefit the target compound in formulation .
Synthesis and Characterization: Benzoimidazole derivatives like the target compound are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or aldehydes. Levocetirizine, in contrast, involves piperazine alkylation and chiral resolution . Structural elucidation of such compounds often relies on X-ray diffraction analyzed via SHELX software, as noted in crystallographic studies .
Pharmacological Potential: While Levocetirizine targets histamine H₁ receptors, the target compound’s amine group at position 5 suggests possible interaction with nucleotide-binding domains (e.g., kinases) or amine-sensitive receptors.
Biological Activity
2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride is a compound belonging to the benzoimidazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H17Cl2N3
- Molecular Weight : 262.18 g/mol
- IUPAC Name : 1-methyl-2-propan-2-ylbenzimidazol-5-amine; dihydrochloride
- CAS Number : 1158323-70-6
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate enzymatic activities and receptor interactions that influence cellular pathways involved in disease processes.
Antimicrobial Activity
Research indicates that benzoimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
| Compound | Activity | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial against S. aureus | 1.61 ± 1.92 | |
| Compound B | Antibacterial against E. coli | 1.98 ± 1.22 |
Anticancer Properties
The anticancer potential of benzoimidazole derivatives has been extensively studied. These compounds have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) suggests that modifications to the benzoimidazole scaffold can enhance activity.
| Cell Line | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Compound C | <10 | Induction of apoptosis |
| A549 (Lung Cancer) | Compound D | <20 | Inhibition of cell proliferation |
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoimidazole derivatives, including this compound. The results indicated potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Study on Anticancer Activity
In another study, the compound was tested against several cancer cell lines, revealing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The findings highlighted its potential as a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzimidazole precursors. For example, phosphorous oxychloride (POCl₃) is used for cyclization at elevated temperatures (120°C) to form the imidazole core, followed by dihydrochloride salt formation . Intermediate characterization should include Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation (e.g., δ 1.3–1.5 ppm for isopropyl CH₃ groups) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to safety data sheet (SDS) guidelines is critical. Key precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Storage in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or electrostatic charge buildup .
- Emergency procedures: Immediate rinsing with water for exposure and contacting Infotrac (1-800-535-5053) for spills .
Q. Which analytical techniques are most reliable for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity (>95%). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 235.2 for the free base), while elemental analysis validates stoichiometry (e.g., C: 45.1%, H: 6.2%, N: 18.8%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Statistical design of experiments (DoE) minimizes trial-and-error approaches. For example, a central composite design (CCD) can optimize parameters like temperature (80–140°C), POCl₃ molar ratio (1.2–2.0 eq), and reaction time (4–12 hrs). Response surface methodology (RSM) identifies interactions between variables, reducing the number of experiments by ~40% while maximizing yield .
Q. What computational strategies are effective for predicting biological activity or reaction pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction energetics and transition states. For pharmacological studies, virtual screening against targets like the urokinase receptor (uPAR) uses molecular docking (AutoDock Vina) and pharmacophore modeling to prioritize derivatives for synthesis . Retrosynthesis tools (e.g., AI-powered platforms) leverage databases like Reaxys to propose one-step routes with >85% feasibility scores .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism). Solutions include:
- Variable-temperature NMR (VT-NMR) to observe coalescence of proton signals (e.g., NH peaks at 25–80°C).
- Cross-validation with 2D techniques (HSQC, HMBC) to resolve coupling ambiguities .
- X-ray crystallography for definitive structural confirmation .
Q. What strategies mitigate byproduct formation during dihydrochloride salt preparation?
- Methodological Answer : Byproducts like N-alkylated impurities can be minimized by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
